1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone

placental alkaline phosphatase structure–activity relationship thioether linker

1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone (CAS 430447-82-8; PubChem CID 715454; CHEMBL592869) is an aromatic ketone belonging to the catechol-pyrimidine thioether class. It was identified as the most potent primary screening hit (Compound 1) in a high-throughput luminescent assay targeting placental alkaline phosphatase (PLAP), an oncodevelopmental enzyme overexpressed in testicular, ovarian, and other cancers.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
CAS No. 430447-82-8
Cat. No. B1663371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone
CAS430447-82-8
SynonymsMLS-0315687;  1-(3,4-Dihydroxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-ethanone
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C
InChIInChI=1S/C14H14N2O3S/c1-8-5-9(2)16-14(15-8)20-7-13(19)10-3-4-11(17)12(18)6-10/h3-6,17-18H,7H2,1-2H3
InChIKeyJQXFBAGVXOGSNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

430447-82-8 – 1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone: Catechol-Pyrimidine PLAP Inhibitor Core


1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone (CAS 430447-82-8; PubChem CID 715454; CHEMBL592869) is an aromatic ketone belonging to the catechol-pyrimidine thioether class. It was identified as the most potent primary screening hit (Compound 1) in a high-throughput luminescent assay targeting placental alkaline phosphatase (PLAP), an oncodevelopmental enzyme overexpressed in testicular, ovarian, and other cancers [1]. The compound possesses a 3,4-dihydroxyphenyl (catechol) left-hand side, a thioether-ketone linker, and a 4,6-dimethylpyrimidin-2-yl right-hand side, representing the foundational scaffold from which an entire series of selective PLAP inhibitors was subsequently developed [1][2].

430447-82-8 – Why Catechol-Pyrimidine PLAP Inhibitors Cannot Be Interchanged Without Quantitative Loss of Function


Catechol-based PLAP inhibitors within this chemotype are exquisitely sensitive to even single-atom perturbations. Systematic structure–activity relationship (SAR) studies demonstrated that removal of one catechol hydroxyl group, shortening of the linker by one methylene unit, or replacement of the 4,6-dimethylpyrimidine with a 4,5-dimethylfuran each independently drove the PLAP IC50 from low-micromolar to >100 μM [1]. Consequently, generic in-class substitution based solely on structural resemblance will almost certainly abolish the desired PLAP inhibitory activity, making this specific 3,4-dihydroxy + 4,6-dimethylpyrimidine + thioether-ketone connectivity non-negotiable for the potency and selectivity profile originally reported [1][2].

430447-82-8 – Quantitative Differential Evidence vs. Closest Structural Analogs and In-Class Alternatives


Linker Length Gate: One-Atom Shortening Reduces PLAP Potency 20-Fold

The target compound (Compound 1) carries a thioether-ketone linker connecting the catechol ring to the pyrimidine. Shortening this linker by one carbon atom and removing the ketone carbonyl to yield Compound 22 produced a 20.5-fold loss in PLAP inhibitory potency [1]. This demonstrates that the exact linker geometry and the ketone moiety are critical for retaining low-micromolar PLAP inhibition.

placental alkaline phosphatase structure–activity relationship thioether linker

Catechol Hydroxyl Requirement: Mono-Hydroxy or Capped Analogs Abolish Activity

Removal of a single hydroxyl from the 3,4-dihydroxyphenyl ring (Compound 3, 3-hydroxy; Compound 4, 4-hydroxy) or capping either hydroxyl through methylation (Compounds 5 and 7) completely eliminated PLAP inhibition at concentrations up to 100 μM [1]. The intact catechol moiety is therefore indispensable for PLAP binding, with even single-point modifications resulting in >40-fold loss of potency.

catechol pharmacophore PLAP active site hydroxyl group essentiality

Pyrimidine vs. Furan Heterocycle: 4,6-Dimethylpyrimidine Confers >40-Fold Advantage

Substitution of the 4,6-dimethylpyrimidine ring with a 4,5-dimethylfuran—combined with a different linker geometry (Compounds 25 and 26)—led to complete loss of PLAP inhibitory activity (>100 μM IC50), whereas the target compound retained 2.5 μM potency [1]. This underscores the specific contribution of the pyrimidine nitrogen atoms and methyl substitution pattern to target recognition.

heterocyclic SAR pyrimidine pharmacophore PLAP selectivity

Selectivity Profile vs. Optimized Probe ML095: Basis for Differentiating Isozyme Selectivity vs. Multi-Target Engagement

The target compound (Compound 1) exhibits a balanced inhibition profile with PLAP IC50 = 2.5 μM, TNAP IC50 = 8.6 μM (3.4-fold selectivity), and IAP IC50 = 49.5 μM (19.8-fold selectivity) [1]. In contrast, the later-stage probe ML095 (CID-25067483) shows PLAP IC50 = 2.1–4.24 μM but with TNAP IC50 > 100 μM (>47-fold selectivity) [2]. The target compound thus offers dual PLAP/TNAP engagement, which may be desirable for applications requiring simultaneous modulation of both isozymes, whereas ML095 is preferred where strict PLAP exclusivity is paramount.

isozyme selectivity PLAP vs TNAP probe development

Foundational HTS Hit Status: The Scaffold That Enabled the Full PLAP Probe Development Program

Compound 1 was the single most potent inhibitor identified from a 95,857-compound library screened against PLAP, showing 50% inhibition at 20 μM in the primary HTS and confirmed with an IC50 of 2.5 μM in dose-response experiments [1]. It was selected from 192 initial hits and 82 dose-response-confirmed actives as the lead series template. Every subsequent PLAP inhibitor in this program—including compounds with improved selectivity (e.g., 10, 13, 17, 20, ML095)—was designed by systematic modification of the three structural regions (LHS, linker, RHS) of Compound 1 [1]. No other compound in the screening library provided a tractable, synthetically accessible scaffold with simultaneous PLAP potency and measurable isozyme selectivity.

high-throughput screening chemical probe development SAR starting point

430447-82-8 – High-Confidence Research and Procurement Application Scenarios Driven by Quantitative Evidence


SAR Reference Standard for PLAP Inhibitor Medicinal Chemistry Programs

Any research group engaged in designing new PLAP-selective inhibitors must benchmark synthetic derivatives against the original validated hit. 430447-82-8 is the sole compound that provides experimentally confirmed PLAP IC50 = 2.5 μM, TNAP IC50 = 8.6 μM, and IAP IC50 = 49.5 μM under the standardized luminescent CDP-star assay [1]. Its re-synthesis was verified to match the library compound's potency, eliminating batch-lot uncertainty [1]. New analogs can be directly compared to these reference values to quantify improvements in potency or selectivity.

Dual PLAP/TNAP Engagement Studies in Bone Mineralization and Cancer Models

Unlike the highly selective probe ML095 (TNAP IC50 > 100 μM), 430447-82-8 retains meaningful TNAP inhibition (IC50 = 8.6 μM, only 3.4-fold weaker than its PLAP potency) [1]. For studies investigating the interplay between PLAP and TNAP—such as bone mineralization, ectopic calcification, or tumor microenvironments where both isozymes are co-expressed—this compound provides simultaneous modulation of both targets at a single working concentration [1][2].

Pharmacophore Validation for the Catechol-Pyrimidine-Thioether Inhibitor Class

The quantitative SAR data demonstrate that each of the three pharmacophoric elements—catechol (loss of one OH → >100 μM), thioether-ketone linker (one-atom shortening → 51.2 μM), and 4,6-dimethylpyrimidine (replacement with dimethylfuran → >100 μM)—is individually essential [1]. 430447-82-8 thus serves as the only positive-control compound that simultaneously satisfies all three pharmacophore requirements, enabling quality control of new synthetic batches and validation of assay reproducibility across laboratories.

Germ Cell Alkaline Phosphatase (GCAP) Cross-Reactivity Profiling

BindingDB records indicate that 430447-82-8 also inhibits germ cell alkaline phosphatase (GCAP, a PLAP-homologous isozyme expressed in testicular germ cell tumors) with an IC50 of approximately 1.21 μM [1]. This GCAP activity, combined with the established PLAP/TNAP/IAP profile, positions the compound for use in testicular cancer biomarker studies where both PLAP and GCAP may be elevated, providing a broader isozyme coverage than PLAP-exclusive probes [1].

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